molecular formula C12H15NO4 B6280283 3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 322408-23-1

3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B6280283
CAS No.: 322408-23-1
M. Wt: 237.3
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Description

3-(3,4,5-Trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. It is characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to an acrylamide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the reaction of 3,4,5-trimethoxycinnamic acid with an amine. One common method is the Wittig reaction, followed by a coupling reaction between 3,4,5-trimethoxycinnamic acid and aliphatic amines . The reaction is often carried out in the presence of coupling agents such as 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to achieve good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine group.

    Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific binding affinities and biological activities, particularly its antinarcotic and anticonvulsant properties . Its unique structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

322408-23-1

Molecular Formula

C12H15NO4

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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